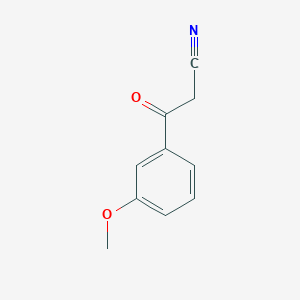

3-(3-Methoxyphenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOHKGATNULJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342817 | |

| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-60-7 | |

| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)-3-oxopropanenitrile chemical properties and structure

An In-depth Technical Guide to 3-(3-Methoxyphenyl)-3-oxopropanenitrile for Researchers and Drug Development Professionals

Introduction

This compound, also known as 3-Methoxybenzoylacetonitrile, is a versatile bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methoxyphenyl group, a ketone, and a nitrile, makes it a valuable intermediate for constructing more complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Methoxybenzoylacetonitrile, 3-(3-methoxy-phenyl)-3-oxo-propionitrile[2][3]

Chemical Structure

The structure of this compound consists of a central propanenitrile chain with a ketone at the β-position (C3) and a 3-methoxyphenyl substituent also at C3. This arrangement makes the methylene protons (at C2) acidic and the molecule reactive at multiple sites.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal | [2] |

| Melting Point | 89-91 °C | [2] |

| Boiling Point | 331.8 °C at 760 mmHg | [2] |

| Density | 1.131 g/cm³ | [2] |

| Flash Point | 144.6 °C | [2] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [2] |

Synthesis and Reactivity

Synthetic Pathway

A common laboratory and industrial method for synthesizing this compound involves the condensation reaction between a 3-methoxybenzoyl derivative and acetonitrile. A typical procedure utilizes 3-methoxybenzoyl chloride and acetonitrile in the presence of a base.[2]

The causality behind this choice of reactants lies in the electrophilic nature of the acyl chloride carbon and the nucleophilic character of the carbanion generated from deprotonating acetonitrile with a strong base. This reaction provides an efficient route to the β-ketonitrile structure.

Caption: Generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

This compound is a valuable C3 synthon due to its dual reactivity.[4]

-

Carbonyl Group: The ketone functional group is susceptible to nucleophilic addition reactions.

-

Activated Methylene Group: The protons on the carbon adjacent to both the carbonyl and nitrile groups are acidic, allowing for easy deprotonation to form a stable carbanion. This nucleophilic center can participate in various carbon-carbon bond-forming reactions.

-

Nitrile Group: The nitrile can undergo hydrolysis, reduction, or participate in cyclization reactions.

This trifecta of reactive sites makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[4][5] For instance, in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes, this compound can serve as the core β-ketonitrile component.[6]

Spectroscopic and Analytical Profile

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Analytical Workflow

The following workflow represents a standard protocol for the structural elucidation and purity assessment of this compound.

Caption: Spectroscopic and chromatographic analysis workflow.

Expected Spectroscopic Data

While comprehensive, validated spectra are best obtained experimentally, the expected features can be predicted based on the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the δ 6.8-7.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and a singlet for the active methylene protons (~δ 3.8-4.0 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon (~δ 190 ppm), the nitrile carbon (~δ 115 ppm), the methoxy carbon (~δ 55 ppm), the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the C≡N stretch (nitrile), C=O stretch (ketone), C-O-C stretch (ether), and aromatic C-H and C=C bonds.[7]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight (175.18 g/mol ). Fragmentation patterns would likely involve the loss of CO, OCH₃, and other characteristic fragments.[7]

Applications in Research and Drug Development

The utility of this compound is primarily as a chemical intermediate.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-inflammatory and analgesic agents, which are vital for pain management.[5] Its structure is a precursor to core scaffolds found in a range of bioactive molecules.

-

Agrochemical Chemistry: The compound is also utilized in the formulation of agrochemicals, contributing to crop protection products that target pests and diseases.[5]

-

Heterocyclic Synthesis: As previously mentioned, its ability to participate in diverse chemical transformations, including nucleophilic additions and condensation reactions, makes it highly valuable for creating complex organic frameworks for further screening and development.[4][5]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazard profile.

GHS Hazard Identification

According to its safety data sheet, this compound is classified with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Harmful in contact with skin (H312)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

-

May cause respiratory irritation (H335)[1]

Recommended Handling and Storage Protocol

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[8][9] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or if you feel unwell.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

References

-

This compound | C10H9NO2 | CID 584716 - PubChem. [Link]

-

3 - SAFETY DATA SHEET. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

This compound - ChemBK. [Link]

-

3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]

-

3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]

-

Supporting Information. [Link]

-

The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]

Sources

- 1. This compound | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound - CAS:21667-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetonitrile

Introduction

In the landscape of modern organic synthesis, certain molecules stand out for their exceptional versatility and utility as building blocks for complex chemical architectures. 2-(3-Methoxyphenyl)acetonitrile, a seemingly straightforward aromatic nitrile, is one such pivotal intermediate. Its strategic placement of a methoxy and an acetonitrile group on a benzene ring provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of 2-(3-Methoxyphenyl)acetonitrile, from its fundamental properties to its applications in cutting-edge research and development, particularly within the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, a thorough understanding of this compound's reactivity and handling is paramount to leveraging its full synthetic potential.

Compound Identification and Nomenclature

A potential point of confusion is the user-provided name "3-Methoxybenzoylacetonitrile." This name is chemically incorrect as it implies a ketone functional group that is not present in the compound of interest. The correct nomenclature and identification are crucial for accurate scientific communication and application.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methoxyphenyl)acetonitrile [1].

This compound is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

3-Methoxyphenylacetonitrile[1]

Key Identifiers

For unambiguous identification, a set of standardized identifiers is used globally.

| Identifier | Value |

| CAS Number | 19924-43-7[1][4] |

| Molecular Formula | C₉H₉NO[2] |

| Molecular Weight | 147.17 g/mol [1] |

| EC Number | 243-428-5[1] |

| InChI Key | LXKNAUOWEJWGTE-UHFFFAOYSA-N[1][5] |

Chemical Structure

The structure of 2-(3-methoxyphenyl)acetonitrile is fundamental to its reactivity.

Caption: Chemical structure of 2-(3-methoxyphenyl)acetonitrile.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][4] |

| Boiling Point | 164-165 °C at 20 mmHg |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.532 |

| Solubility | Soluble in various organic solvents, less soluble in water[4] |

Spectroscopic Data

Structural elucidation and purity assessment of 2-(3-methoxyphenyl)acetonitrile are routinely performed using various spectroscopic techniques. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for reference spectra, including:

-

Infrared (IR) Spectrum: To identify functional groups, particularly the characteristic nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

These spectral data are indispensable for reaction monitoring and quality control in synthetic processes.

Synthesis and Reactivity

Synthesis

The most common and industrially scalable synthesis of 2-(3-methoxyphenyl)acetonitrile is through the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt, such as sodium cyanide.[6][7]

This reaction is typically performed in a solvent system at an elevated temperature to ensure a reasonable reaction rate.[6] A common procedure involves heating 3-methoxybenzyl chloride with sodium cyanide in an aqueous solution at 70-85°C, which can result in yields exceeding 90%.[6]

References

- 1. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methoxyphenylacetonitrile - 3-Methoxybenzyl cyanide [sigmaaldrich.com]

- 4. CAS 19924-43-7: (3-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 5. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile from m-methoxyacetophenone. Beta-ketonitriles are highly valuable synthetic intermediates, serving as precursors for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are core scaffolds in many pharmacologically active molecules.[1] This document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic rationale, a robust and validated experimental protocol, and a thorough discussion of the critical parameters that ensure a successful and high-yield synthesis. We will delve into the underlying principles of the Claisen condensation reaction, the strategic selection of reagents, and the analytical techniques required for product characterization, providing a holistic resource for professionals in chemical synthesis and drug development.

Strategic Approach: Retrosynthesis and Mechanistic Overview

The target molecule, this compound, is a β-ketonitrile. A logical retrosynthetic disconnection breaks the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This reveals the two primary synthons: an enolate derived from m-methoxyacetophenone and an electrophilic "CN" source.

This forward synthesis is best achieved via a base-mediated condensation reaction, specifically a crossed Claisen condensation.[2] The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, in a "mixed" or "crossed" variation, between an ester and another carbonyl compound, such as a ketone.[3][4] In this specific synthesis, the enolizable ketone (m-methoxyacetophenone) will react with a suitable electrophilic cyanating agent.

The overall transformation is depicted below:

Figure 1. Overall synthetic transformation.

The Underlying Mechanism: A Stepwise Analysis

The reaction proceeds through a mechanism analogous to the classic Claisen condensation.[2][5] A strong, non-nucleophilic base is essential for the initial deprotonation step. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the enolate and the only byproduct is hydrogen gas, which does not interfere with the reaction.[6][7]

The mechanism involves the following key steps:

-

Enolate Formation: Sodium hydride abstracts an acidic α-proton from m-methoxyacetophenone to form a resonance-stabilized sodium enolate. This is the rate-determining step.

-

Nucleophilic Attack: The enolate anion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the cyanating agent (e.g., ethyl cyanoformate). This results in a tetrahedral intermediate.[8][9]

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group and forming the β-ketonitrile product.[5]

-

Deprotonation of Product: The newly formed β-ketonitrile has highly acidic methylene protons (flanked by two electron-withdrawing groups). The ethoxide generated in the previous step, or any remaining NaH, rapidly deprotonates the product. This final deprotonation is thermodynamically favorable and drives the reaction equilibrium to completion.[5][9]

-

Acidification: A final acidic workup is required to neutralize the base and protonate the enolate of the product, yielding the final neutral this compound.[4][10]

Figure 2. Mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a rationale to ensure both safety and reaction success.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| m-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 50.0 | 1.0 | Liquid, d = 1.09 g/mL[11] |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 60.0 | 1.2 | Solid dispersion |

| Ethyl Cyanoformate | C₄H₅NO₂ | 99.09 | 55.0 | 1.1 | Liquid, d = 1.08 g/mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | - | Solvent |

| Anhydrous Hexanes | C₆H₁₄ | 86.18 | ~50 mL | - | Washing solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For workup |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | For workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

| Ethyl Acetate & Hexanes | - | - | As needed | - | For chromatography[12] |

Experimental Workflow

Figure 3. Step-by-step experimental workflow.

Step-by-Step Procedure

Rationale for Core Requirements:

-

Anhydrous Conditions: The enolate intermediate and sodium hydride are extremely sensitive to water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent quenching the base and intermediate.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric oxygen and moisture.

Procedure:

-

Preparation (Day 1): a. In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa, add the sodium hydride (60% dispersion in mineral oil). b. Wash the NaH by adding anhydrous hexanes (~25 mL) via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a cannula or syringe. Repeat this wash twice.[7][13] This removes the protective mineral oil, increasing the reactivity of the base. c. After the final wash, place the flask under a gentle stream of nitrogen to evaporate residual hexanes, yielding a fine grey powder. d. Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Enolate Formation: a. In a separate, dry flask, dissolve m-methoxyacetophenone in 50 mL of anhydrous THF. b. Using a dropping funnel or syringe pump, add the m-methoxyacetophenone solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. c. Observation: Vigorous hydrogen gas evolution will be observed. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 60 minutes to ensure complete enolate formation.

-

Acylation Reaction: a. Add ethyl cyanoformate to 50 mL of anhydrous THF in a separate dry flask. b. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes. Controlling the temperature is crucial to minimize potential side reactions, such as O-acylation.[14] c. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Reaction Quench and Workup (Day 2): a. Cool the reaction mixture back to 0 °C in an ice bath. b. Very slowly and carefully, pour the reaction mixture into a beaker containing 200 mL of ice-cold 1 M HCl with vigorous stirring. Caution: Unreacted NaH will react violently with acid. This step neutralizes the base and protonates the product enolate. c. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL). The bicarbonate wash removes any residual acid. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. The resulting crude oil or solid can be purified by flash column chromatography on silica gel.[12] b. A suitable eluent system, determined by TLC, is typically a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity). The target product is more polar than the starting ketone. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₉NO₂[15] |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C (literature for benzoylacetonitrile)[16] |

Note: The melting point is an estimate based on the similar unsubstituted compound, benzoylacetonitrile. Actual values should be determined experimentally.

Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp, medium-intensity peak around 2250-2260 cm⁻¹.

-

C=O stretch (aromatic ketone): A strong, sharp peak around 1680-1695 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical ketone C=O stretch (~1715 cm⁻¹).[17]

-

C-O stretch (aryl ether): Strong peak around 1250-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

¹H NMR Spectroscopy (e.g., in CDCl₃):

-

Aromatic protons (4H): Complex multiplet pattern in the range of δ 7.0-7.8 ppm.

-

Methylene protons (-CH₂-): A singlet around δ 4.0-4.2 ppm. The exact chemical shift can vary.

-

Methoxy protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

-

-

¹³C NMR Spectroscopy (e.g., in CDCl₃):

-

Carbonyl carbon (C=O): Signal around δ 188-192 ppm.

-

Nitrile carbon (C≡N): Signal around δ 114-116 ppm.

-

Aromatic carbons: Multiple signals between δ 110-160 ppm (including the C-O at ~160 ppm).

-

Methylene carbon (-CH₂-): Signal around δ 30-35 ppm.

-

Methoxy carbon (-OCH₃): Signal around δ 55-56 ppm.

-

-

Mass Spectrometry (MS):

-

[M]⁺: The molecular ion peak should be observed at m/z = 175.06.

-

Conclusion

The synthesis of this compound from m-methoxyacetophenone via a sodium hydride-mediated crossed Claisen condensation is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, carefully controlling reaction parameters such as temperature and stoichiometry, and maintaining anhydrous conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists engaged in organic synthesis and the development of novel therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

-

El-Gendy, A. A., et al. (2016). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives. ResearchGate. Retrieved from [Link]

- Ahmed, M. B. (n.d.). The Claisen Condensation.

-

Chem-Matics (Chemistry+ Mathematics). (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. YouTube. Retrieved from [Link]

-

Igushkina, A. V., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. Retrieved from [Link]

-

Igushkina, A. V., et al. (2022). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Lee, S., et al. (2015). Synthesis of β -Ketonitriles from 3-Bromoisoxazoles. Tetrahedron Letters. ResearchGate. Retrieved from [Link]

-

Chem-Matics (Chemistry+ Mathematics). (2023, January 14). Mechanism of the reaction between ethyl acetate and sodium ethoxide followed by acidification. YouTube. Retrieved from [Link]

-

Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. Retrieved from [Link]

- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.

-

Costa, H., et al. (2007). Spectrometric studies and theoretical calculations of some β-ketonitriles. Journal of Molecular Structure. ResearchGate. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(22), 15767-15814. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-oxo-3-phenylpropanenitrile. Retrieved from [Link]

-

Cram.com. (n.d.). Synthesis Ofp-Methoxyacetophenone Synthesis Lab Report. Retrieved from [Link]

-

Mander, L. N., & Sethi, S. P. (1984). SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH METHYL CYANOFORMATE. Organic Syntheses, 62, 50. Retrieved from [Link]

-

Zhang, S., et al. (2013). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. ResearchGate. Retrieved from [Link]

- Selva, M., Marques, C. A., & Tundo, P. (1994). The addition reaction of dialkyl carbonates to ketones. Gazzetta Chimica Italiana, 124(6), 257-260.

- Bezrodnyi, V. P., et al. (2010). Transesterification of Diethyl Carbonate with Methanol Catalyzed by Sodium Methoxide. Kinetics and Catalysis, 51, 539–544.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). CN103772177A - Preparation method of p-methoxyacetophenone.

-

Guo, R., & Danheiser, R. L. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 100, 327-345. Retrieved from [Link]

-

Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Journal of heterocyclic chemistry, 44(4), 951-954. Retrieved from [Link]

-

Julian, P. L., & Oliver, T. R. (1938). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 18, 54. Retrieved from [Link]

- Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. Retrieved from a PDF document on sodium hydride reactions.

-

NIST. (n.d.). 3-Methoxyacetophenone. In NIST WebBook. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthetic Procedures.

-

PubChem. (n.d.). 3-Methoxyacetophenone. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).

- Google Patents. (2023). WO2023205164A1 - Process for the preparation of finerenone.

-

Chen, Y.-C., et al. (2021). Crystal Structures of Novel Phenyl Fulgides. Crystals, 11(11), 1335. Retrieved from [Link]

-

All 'Bout Chemistry. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting. YouTube. Retrieved from [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of 3-(3-Methoxyphenyl)-3-oxopropanenitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-(3-Methoxyphenyl)-3-oxopropanenitrile

Authored by: A Senior Application Scientist

This technical guide offers a comprehensive analysis of the spectroscopic data for this compound (CAS No: 21667-60-7), a valuable intermediate in organic and medicinal chemistry.[1][2] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity—forming the bedrock of reproducible scientific research and drug development. This document provides not just the spectral data but also the underlying principles and experimental considerations essential for its accurate interpretation.

The molecule, with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , features a distinct combination of functional groups: a meta-substituted methoxy-phenyl ring, a ketone, and a nitrile.[1][2] Each of these moieties imparts a unique signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when analyzed in concert, provide an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the proton and carbon skeletons.

Expertise in Action: The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve moderately polar organic molecules and its single, well-characterized residual solvent peak at δ 7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its sharp, high-field signal does not interfere with the analyte's resonances. A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of a TMS solution in CDCl₃ as the internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. An extended acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | ddd | 1H | H-6 | Ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| ~ 7.45 | t | 1H | H-5 | Exhibits coupling to two adjacent aromatic protons. |

| ~ 7.38 | t | 1H | H-2 | Appears as a triplet-like signal near the other aromatic protons. |

| ~ 7.15 | ddd | 1H | H-4 | Ortho to the electron-donating methoxy group, resulting in a slight upfield shift. |

| ~ 4.05 | s | 2H | -CH₂- | Methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), causing a significant downfield shift. They appear as a singlet as there are no adjacent protons.[3] |

| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons are shielded and appear as a characteristic sharp singlet. |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield.[3] |

| ~ 160.0 | C-3 (Ar) | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| ~ 137.5 | C-1 (Ar) | The ipso-carbon attached to the benzoyl group. |

| ~ 130.0 | C-5 (Ar) | Aromatic CH carbon. |

| ~ 122.0 | C-6 (Ar) | Aromatic CH carbon. |

| ~ 121.0 | C-4 (Ar) | Aromatic CH carbon. |

| ~ 115.0 | -C≡N | The nitrile carbon resonates in its characteristic region.[3] |

| ~ 113.0 | C-2 (Ar) | Aromatic CH carbon, shifted slightly upfield due to the ortho-methoxy effect. |

| ~ 55.5 | -OCH₃ | The methoxy carbon is aliphatic and appears in the expected upfield region.[4] |

| ~ 29.0 | -CH₂- | The methylene carbon adjacent to the carbonyl and nitrile groups. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness Through Methodological Rigor

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, provides excellent sample-to-sample reproducibility, and eliminates interference from atmospheric water, thereby generating a clean and reliable spectrum. The resulting data is a direct and trustworthy fingerprint of the compound's functional groups.

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the crystalline sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050 | C-H Stretch | Aromatic C-H | Characteristic stretching vibration for sp² C-H bonds. |

| ~ 2950 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methoxy and methylene groups. |

| ~ 2250 | C≡N Stretch | Nitrile | A sharp, medium-intensity absorption typical for a nitrile group. |

| ~ 1690 | C=O Stretch | Aryl Ketone | A strong, sharp absorption for a carbonyl group conjugated with an aromatic ring. |

| ~ 1580, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |

| ~ 1260 | C-O Stretch | Aryl Ether | Strong, asymmetric stretching of the aryl-O-CH₃ bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.

Authoritative Grounding: Choosing the Right Ionization Technique

Electron Ionization (EI) is the classic and most suitable technique for a relatively small, volatile molecule like this.[5] It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This rich fragmentation pattern serves as a molecular fingerprint, allowing for confident structural confirmation by comparing the observed fragments to logical bond cleavages.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Separation: Inject the sample into the GC to separate it from any potential impurities before it enters the mass spectrometer.

-

Ionization: Subject the eluted compound to a standard 70 eV electron beam in the EI source.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all resulting fragment ions.

Mass Spectral Data & Interpretation

The mass spectrum confirms the molecular weight and reveals the most stable fragment ions.

| m/z Ratio | Proposed Fragment Ion | Structure | Rationale |

| 175 | [M]⁺• | [C₁₀H₉NO₂]⁺• | The Molecular Ion Peak , confirming the molecular weight of the compound.[1] |

| 135 | [M - C₂H₂N]⁺ | [C₈H₇O₂]⁺ | The Base Peak .[1] This highly stable 3-methoxybenzoyl acylium cation is formed by the characteristic α-cleavage and loss of the cyanomethyl radical (•CH₂CN). |

| 107 | [M - C₂H₂N - CO]⁺ | [C₇H₇O]⁺ | Formed by the loss of a neutral carbon monoxide (CO) molecule from the m/z 135 fragment.[1] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The classic phenyl cation, formed by the loss of a methoxy radical (•OCH₃) from the m/z 107 fragment.[1] |

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system. The workflow below illustrates this synergistic approach, which is fundamental to ensuring scientific integrity in chemical characterization.

Caption: Integrated workflow for spectroscopic characterization.

The diagram below visualizes the logical fragmentation pathway of this compound under Electron Ionization (EI), starting from the molecular ion. This pathway is a critical component of the MS data interpretation, providing a mechanistic basis for the observed peaks.

Caption: Key fragmentation steps in EI-MS analysis.

Conclusion

The collective spectroscopic data provides an unequivocal identification of this compound. ¹H and ¹³C NMR precisely map the proton and carbon skeleton, IR spectroscopy confirms the presence of the nitrile, ketone, and aryl ether functional groups, and mass spectrometry validates the molecular weight while revealing a logical and predictable fragmentation pattern. This guide serves as an authoritative resource for researchers, providing the necessary data and interpretive logic to confidently identify and utilize this compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Stoyanov, N., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1054-1060. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Biological Potential of 3-(3-Methoxyphenyl)-3-oxopropanenitrile Derivatives

Executive Summary: The 3-aryl-3-oxopropanenitrile scaffold represents a versatile and synthetically accessible class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a prominent member of this class. We explore its synthesis, diverse biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to facilitate further investigation and development of this promising chemical scaffold.

Introduction to the 3-Aryl-3-Oxopropanenitrile Scaffold

The this compound molecule, also known as 3-methoxybenzoylacetonitrile, is a β-ketonitrile characterized by a methoxy-substituted phenyl ring, a ketone, and a nitrile group.[1][2] This arrangement of functional groups confers significant chemical reactivity, making it a valuable building block in organic synthesis.[3] The bifunctional nature of the scaffold, with its reactive carbonyl and activated nitrile groups, allows it to serve as a precursor for a wide array of complex heterocyclic compounds, which are foundational in medicinal chemistry.[3][4] The inherent electronic properties of this scaffold and the potential for diverse chemical modifications form the basis for its broad spectrum of biological activities.

Synthesis Strategies

The general synthesis of this compound derivatives is typically achieved through a base-catalyzed condensation reaction. A common and efficient method involves the reaction of 3-methoxybenzoyl chloride with acetonitrile under basic conditions.[1] This straightforward approach allows for the generation of a diverse library of derivatives by modifying the substituents on the starting benzoyl chloride, enabling extensive exploration of structure-activity relationships.

Caption: General synthesis of the core scaffold.

Anticancer Potential

Derivatives of the 3-aryl-3-oxopropanenitrile scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted but often involve the induction of apoptosis (programmed cell death) and the disruption of critical cellular processes like microtubule dynamics.[5][6][7]

Mechanism of Action Insights

The anticancer effect of related compounds can be attributed to several pathways:

-

Induction of DNA Damage: Some derivatives may act as alkylating agents, inducing bulky DNA adducts that overwhelm cellular repair mechanisms, leading to apoptosis.[8]

-

Tubulin Polymerization Inhibition: The methoxyphenyl group is a key feature in many compounds that bind to the colchicine site of tubulin, disrupting microtubule dynamics, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6][7]

-

Signal Transduction Modulation: Certain derivatives can interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative compounds from related chemical classes, highlighting the potential of methoxyphenyl-containing structures.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy Chalcone Derivative | T47D (Breast) | 5.28 µg/mL | [10] |

| Phenylacrylonitrile Derivative | HCT116 (Colon) | 0.012 | [6] |

| Phenylacrylonitrile Derivative | BEL-7402 (Liver) | 0.021 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test derivatives (e.g., 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The structural motifs within 3-oxopropanenitrile derivatives, particularly the presence of an α,β-unsaturated carbonyl system in some analogs, are associated with significant antimicrobial activity.[15][16]

Mechanism of Action Insights

The primary proposed mechanism for related compounds involves the disruption of bacterial cell integrity and function. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine or histidine) in bacterial enzymes and proteins, leading to their inactivation.[17] Additionally, these compounds can perturb the bacterial cell membrane, increasing its permeability and leading to cell lysis.[18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][20]

Step-by-Step Methodology:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[21][22] The final volume in each well should be 50 or 100 µL.

-

Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Further dilute this to the final target inoculum of 5 × 10⁵ CFU/mL.[20]

-

Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[23]

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative/sterility control (broth only) to check for contamination.[10]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[23]

-

Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][20]

Anti-inflammatory Properties

Phenylpropanoids and related structures are well-documented for their anti-inflammatory effects.[24][25][26] They can modulate key inflammatory pathways, making derivatives of this compound attractive candidates for development as anti-inflammatory agents.

Mechanism of Action Insights

The anti-inflammatory activity of phenylpropanoids is often linked to their ability to suppress the production of inflammatory mediators.[27] Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: They can reduce the release of cytokines like TNF-α, IL-1β, and IL-6.[28]

-

Suppression of NF-κB Pathway: A critical mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[24][28] By preventing NF-κB activation, these compounds block the transcription of numerous pro-inflammatory genes.

-

Reduction of Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Phenylpropanoids can inhibit LPS-induced NO production in macrophages.[24][25]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic Anticancer Effect of Tocotrienol Combined with Chemotherapeutic Agents or Dietary Components: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. protocols.io [protocols.io]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. mdpi.com [mdpi.com]

- 25. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Introduction: The Potential of a Versatile Building Block

An In-depth Technical Guide to 3-Methoxybenzoylacetonitrile: Synthesis, Characterization, and Applications

A Note to the Researcher: Information regarding the specific discovery and detailed historical development of 3-Methoxybenzoylacetonitrile is not extensively documented in readily accessible scientific literature. This guide, therefore, leverages established principles of organic chemistry to propose its synthesis and potential applications, providing a framework for researchers and drug development professionals interested in this molecule.

3-Methoxybenzoylacetonitrile is a β-ketonitrile, a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the methoxy-substituted phenyl ring and the reactive nitrile and keto groups offers multiple sites for chemical modification, opening avenues for the construction of diverse molecular scaffolds.

Proposed Synthesis: The Claisen Condensation Pathway

A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a compound containing an acidic α-proton, such as a nitrile. For the synthesis of 3-Methoxybenzoylacetonitrile, this would involve the reaction of a 3-methoxybenzoate ester (e.g., methyl 3-methoxybenzoate) with acetonitrile.

Reaction Mechanism

The reaction is initiated by the deprotonation of acetonitrile by a strong base (e.g., sodium amide, sodium hydride, or a sodium alkoxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 3-methoxybenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group yields 3-Methoxybenzoylacetonitrile.

Caption: Proposed Claisen condensation for the synthesis of 3-Methoxybenzoylacetonitrile.

Conceptual Experimental Protocol

The following is a generalized, conceptual protocol for the synthesis of 3-Methoxybenzoylacetonitrile via a Claisen condensation. Note: This protocol has not been optimized and should be adapted and tested in a laboratory setting with appropriate safety precautions.

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition:

-

A strong base (e.g., sodium amide) is suspended in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in the reaction flask.

-

Anhydrous acetonitrile is added dropwise to the cooled suspension of the base.

-

After the initial reaction subsides, a solution of methyl 3-methoxybenzoate in the same anhydrous solvent is added dropwise from the dropping funnel.

-

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

The reaction is quenched by carefully pouring the mixture over ice and acidifying with a dilute acid (e.g., HCl or H₂SO₄).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization (Anticipated)

| Property | Anticipated Value/Observation |

| Appearance | Likely a solid or high-boiling liquid. |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| ¹H NMR | - Aromatic protons (multiplets in the aromatic region, ~6.8-7.5 ppm).- Methylene protons (singlet, ~4.0-4.5 ppm).- Methoxy protons (singlet, ~3.8 ppm). |

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm).- Nitrile carbon (~115-120 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon (~30-40 ppm).- Methoxy carbon (~55 ppm). |

| IR Spectroscopy | - Strong C=O stretch (~1680-1700 cm⁻¹).- C≡N stretch (~2250 cm⁻¹).- C-O-C stretches (~1050-1250 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 175.- Characteristic fragmentation patterns, including loss of CO (m/z = 147) and cleavage of the benzoyl group (m/z = 135). |

Applications in Drug Discovery and Development

The true value of 3-Methoxybenzoylacetonitrile lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals. The β-ketonitrile moiety is a powerful building block for the construction of a wide variety of heterocyclic systems, which form the core of many approved drugs.

Synthesis of Heterocyclic Scaffolds

-

Pyrimidines, Pyridines, and Pyrazoles: The dicarbonyl-like nature of the β-ketonitrile allows for condensation reactions with various dinucleophiles to form a range of heterocycles. For example, reaction with amidines, hydrazines, or hydroxylamine can lead to the formation of substituted pyrimidines, pyrazoles, and isoxazoles, respectively. These heterocyclic motifs are prevalent in drugs targeting a wide range of diseases.

-

Enamine and Enolate Chemistry: The methylene protons of 3-Methoxybenzoylacetonitrile are acidic and can be readily deprotonated to form a stable enolate. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for further elaboration of the molecular structure.

The methoxy group on the phenyl ring can also be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, or it can serve as a handle for further functionalization.

Caption: Potential synthetic utility of 3-Methoxybenzoylacetonitrile in drug discovery.

Conclusion and Future Outlook

While 3-Methoxybenzoylacetonitrile may not have a well-documented history, its chemical structure suggests significant potential as a valuable intermediate in organic synthesis. The proposed synthesis via Claisen condensation offers a plausible and efficient route to this compound. For researchers in drug discovery and development, the synthesis and characterization of 3-Methoxybenzoylacetonitrile could provide access to a novel building block for the creation of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and reactivity would be a valuable contribution to the field of medicinal chemistry.

References

Note: As specific literature for 3-Methoxybenzoylacetonitrile is scarce, the following references provide background on the synthetic methodologies and the utility of related compounds.

-

Claisen Condensation: For a general overview of the Claisen condensation reaction mechanism and its applic

- Title: Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: March, J. (1985). Wiley Interscience.

-

URL: [Link]

-

Synthesis of β-Ketonitriles: A relevant Organic Syntheses procedure for a rel

- Title: METHYL 1-FORMYLCYCLOPROPANECARBOXYL

- Source: Organic Syntheses

-

URL: [Link]

- Applications of Phenylacetonitriles in Medicinal Chemistry: A patent describing the use of a related phenylacetonitrile derivative in the synthesis of pharmaceuticals.

-

Utility of Nitriles in Organic Synthesis: An article discussing the vers

- Title: Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

URL: [Link]

A Theoretical and Computational Exploration of 3-(3-Methoxyphenyl)-3-oxopropanenitrile: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural, spectroscopic, and electronic properties. We present predicted Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectra, offering a framework for experimental validation. Furthermore, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are detailed. An exploratory molecular docking study against a relevant biological target is also included to probe potential protein-ligand interactions. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the rational design and development of novel therapeutic agents.

Introduction: The Rationale for a Computational Approach

The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition necessitates the early-stage evaluation of potential drug candidates. In silico methodologies, grounded in quantum chemistry and molecular modeling, offer a powerful and cost-effective means to predict the physicochemical and biological properties of molecules before their synthesis.[1] this compound, a derivative of benzoylacetonitrile, possesses structural motifs—a methoxyphenyl group and a β-ketonitrile moiety—that are prevalent in a variety of biologically active compounds.[2][3] Methoxyphenyl derivatives, for instance, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and antioxidant properties.[2][3]

This guide presents a comprehensive theoretical investigation of this compound, leveraging computational tools to build a detailed molecular profile. By providing a robust theoretical framework, we aim to guide future experimental work and inform the strategic design of new chemical entities.

Computational Methodology: A Self-Validating System

The integrity of any computational study hinges on the rigor of its methodology. The protocols outlined below are selected to provide a balance of accuracy and computational efficiency, establishing a self-validating system where different analyses provide complementary insights.

Geometry Optimization and Vibrational Analysis

The foundational step in our analysis is the determination of the most stable three-dimensional conformation of this compound. This was achieved using Density Functional Theory (DFT), a computational method that provides a good compromise between accuracy and computational cost for medium-sized organic molecules.

-

Protocol:

-

The initial structure of this compound was sketched using GaussView 6.

-

Geometry optimization was performed using the Gaussian 09 software package.[4]

-

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, as it has been shown to provide excellent results for a wide range of organic molecules.[5][6][7]

-

The 6-311++G(d,p) basis set was used, which provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropy.[5][6][8]

-

Frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

-

Caption: Workflow for DFT-based geometry optimization and frequency calculation.

Spectroscopic and Electronic Property Prediction

Building upon the optimized geometry, we predicted a suite of spectroscopic and electronic properties to facilitate the experimental characterization and understand the reactivity of the molecule.

-

Protocols:

-

FT-IR and NMR Spectra: The vibrational frequencies and NMR chemical shifts were calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[10][11][12][13]

-

Results and Discussion: A Multi-faceted Molecular Portrait

Molecular Geometry

The optimized geometry of this compound reveals a planar benzoyl moiety, with the methoxy group exhibiting a slight dihedral angle relative to the aromatic ring. The propanenitrile chain adopts a staggered conformation to minimize steric hindrance. The key bond lengths and angles are presented in the table below.

| Parameter | Value | Parameter | Value |

| C=O bond length | ~1.22 Å | C-C-N bond angle | ~178° |

| C≡N bond length | ~1.16 Å | O-C-C bond angle | ~120° |

| C-O (methoxy) | ~1.36 Å | C-O-C bond angle | ~118° |

Table 1: Predicted geometric parameters of this compound.

Spectroscopic Signatures (Predicted)

While experimental spectra are the gold standard for structural elucidation, theoretically predicted spectra provide a valuable preliminary fingerprint of the molecule.

The predicted FT-IR spectrum of this compound is characterized by several key vibrational modes indicative of its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H stretching (aromatic) | 3100-3000 | Aromatic ring |

| C-H stretching (aliphatic) | 3000-2850 | Methylene and methoxy groups |

| C≡N stretching | 2260-2240 | Nitrile |

| C=O stretching | 1760-1690 | Ketone |

| C=C stretching (aromatic) | 1600-1400 | Aromatic ring |

| C-O stretching | 1300-1080 | Ether (methoxy) |

Table 2: Predicted characteristic FT-IR vibrational frequencies.

The presence of a strong absorption band for the C=O stretch and a sharp, intense peak for the C≡N stretch are expected to be the most prominent features of the experimental spectrum.[14]

The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns dictated by their substitution on the benzene ring. The methoxy protons will likely present as a sharp singlet around δ 3.8 ppm. The methylene protons adjacent to the carbonyl and nitrile groups are predicted to be a singlet in the range of δ 3.80-3.87 ppm.[15]

-

¹³C NMR: The carbonyl carbon is expected to be the most deshielded, appearing at approximately δ 190-200 ppm. The nitrile carbon will likely be in the range of δ 115-120 ppm. The aromatic carbons will show a range of chemical shifts depending on their electronic environment, with the carbon attached to the methoxy group appearing at a higher field due to the electron-donating effect of the oxygen.

Electronic Properties and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Table 3: Predicted HOMO-LUMO energies and energy gap.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the methoxyphenyl ring, indicating this region is most susceptible to electrophilic attack. The LUMO is distributed across the benzoyl and nitrile moieties, suggesting these are the likely sites for nucleophilic attack.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

The MEP map provides a visual representation of the charge distribution. The color-coded map indicates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map is predicted to show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making these the primary sites for electrophilic interaction. The most positive potential is expected to be located around the hydrogen atoms of the aromatic ring and the methylene group, indicating these as potential sites for nucleophilic attack.

In Silico Pharmacokinetic and Druglikeness Profiling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. We employed a suite of in silico tools to predict the ADMET profile of this compound.[16][17][18][19]

ADMET Predictions

The following table summarizes the predicted ADMET properties.

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Table 4: Predicted ADMET properties of this compound.

Druglikeness Analysis

Druglikeness was assessed based on established rules such as Lipinski's Rule of Five.

| Parameter | Value | Lipinski's Rule of Five | Violation |

| Molecular Weight | 175.18 g/mol | < 500 | 0 |

| LogP | 1.7 | < 5 | 0 |

| Hydrogen Bond Donors | 0 | < 5 | 0 |

| Hydrogen Bond Acceptors | 3 | < 10 | 0 |

Table 5: Druglikeness profile based on Lipinski's Rule of Five.

The molecule adheres to all of Lipinski's rules, suggesting good oral bioavailability.

Exploratory Molecular Docking: Probing Potential Biological Targets

Given the known antimicrobial activity of methoxyphenyl derivatives, we conducted an exploratory molecular docking study to investigate the potential interaction of this compound with a bacterial protein target. Dihydrofolate reductase (DHFR) was selected as a representative target due to its critical role in bacterial survival and its validation as a target for existing antimicrobial agents.[20]

-

Protocol:

-

The 3D structure of Escherichia coli DHFR (PDB ID: 1RX2) was retrieved from the Protein Data Bank.

-

The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The 3D structure of this compound was prepared as described in the DFT section.

-

Molecular docking was performed using AutoDock Vina.[21] The binding site was defined based on the co-crystallized inhibitor.

-

The resulting docking poses were analyzed to identify the most favorable binding mode and key interactions.

-

Docking Results and Interaction Analysis

The docking results indicate that this compound can favorably bind within the active site of E. coli DHFR with a predicted binding affinity of -7.2 kcal/mol. The primary interactions stabilizing the complex are predicted to be:

-

Hydrogen Bonding: The carbonyl oxygen and the nitrile nitrogen are predicted to form hydrogen bonds with key amino acid residues in the active site.

-

Hydrophobic Interactions: The methoxyphenyl ring is predicted to engage in hydrophobic interactions with nonpolar residues.

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MEP [cup.uni-muenchen.de]

- 13. chem.libretexts.org [chem.libretexts.org]